

Molecular weight and formula of Ethyl 2aminopyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 2-aminopyrimidine-5carboxylate

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Technical Guide: Ethyl 2-aminopyrimidine-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ethyl 2-aminopyrimidine-5-carboxylate**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and its potential biological relevance, including a proposed experimental workflow for assessing its activity as a potential inhibitor of the STAT6 signaling pathway.

Core Compound Information

Ethyl 2-aminopyrimidine-5-carboxylate is a pyrimidine derivative with potential applications in the development of novel therapeutic agents. Its chemical structure and properties are summarized below.



Parameter	Value	Citations
Molecular Formula	C7H9N3O2	[1][2]
Molecular Weight	167.17 g/mol	[1]
CAS Number	57401-76-0	[3]
IUPAC Name	ethyl 2-aminopyrimidine-5- carboxylate	[1]
Appearance	Solid	[2]
Purity	Typically ≥95%	[3]

Synthesis of Ethyl 2-aminopyrimidine-5-carboxylate: Experimental Protocol

The following is a representative experimental protocol for the synthesis of **Ethyl 2-aminopyrimidine-5-carboxylate**, based on established methods for the preparation of 2-aminopyrimidine derivatives.[4][5]

Reaction Scheme:

Guanidine

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A representative reaction scheme for the synthesis of **Ethyl 2-aminopyrimidine-5-carboxylate**.

Materials and Reagents:



- Ethyl 2-formyl-3-oxobutanoate
- Guanidine hydrochloride
- Sodium ethoxide (NaOEt)
- Absolute ethanol (EtOH)
- · Diethyl ether
- Deionized water
- Magnesium sulfate (MgSO₄)
- Standard laboratory glassware and apparatus (round-bottom flask, condenser, magnetic stirrer, etc.)
- Thin-layer chromatography (TLC) plates (silica gel)
- Rotary evaporator

Procedure:

- Preparation of Guanidine Free Base: In a flask, dissolve guanidine hydrochloride in absolute ethanol. Add a stoichiometric equivalent of sodium ethoxide to the solution to neutralize the hydrochloride and generate the guanidine free base. Stir the mixture at room temperature for 30 minutes.
- Reaction Setup: In a separate round-bottom flask equipped with a condenser and magnetic stirrer, dissolve ethyl 2-formyl-3-oxobutanoate in absolute ethanol.
- Condensation Reaction: Add the prepared ethanolic solution of guanidine to the flask containing the ethyl 2-formyl-3-oxobutanoate.
- Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.
 Monitor the progress of the reaction by TLC.



- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
- Extraction: Dissolve the residue in deionized water and extract the product with diethyl ether (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: The crude Ethyl 2-aminopyrimidine-5-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, such as:

- NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- · Melting Point Analysis: To assess purity.

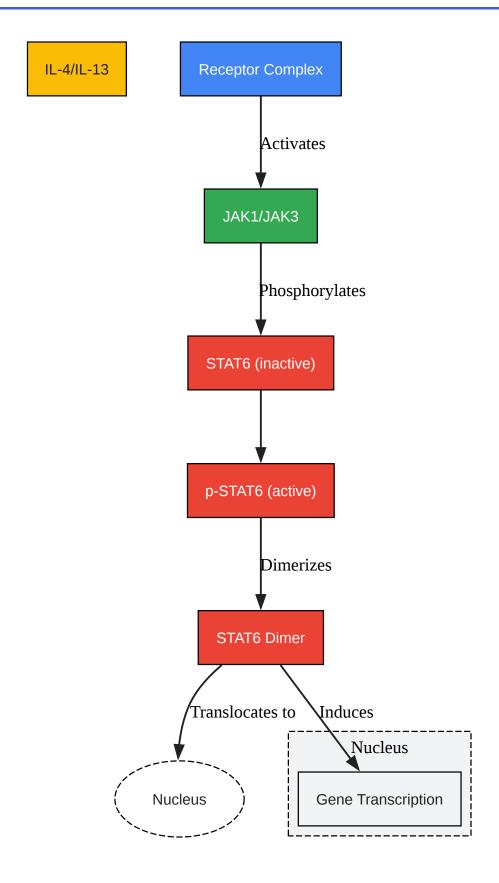
Biological Relevance and Experimental Workflow

While the specific biological role of **Ethyl 2-aminopyrimidine-5-carboxylate** is not extensively documented, the 2-aminopyrimidine scaffold is a known pharmacophore in many biologically active molecules, including kinase inhibitors.[6] Derivatives of 2-aminopyrimidine-5-carboxamide have been identified as potent inhibitors of the STAT6 (Signal Transducer and Activator of Transcription 6) signaling pathway.[7][8] The STAT6 pathway is a key mediator of the inflammatory response and is a therapeutic target for allergic diseases like asthma.[7]

STAT6 Signaling Pathway

The following diagram illustrates a simplified representation of the STAT6 signaling pathway, which is activated by the cytokines Interleukin-4 (IL-4) and Interleukin-13 (IL-13).





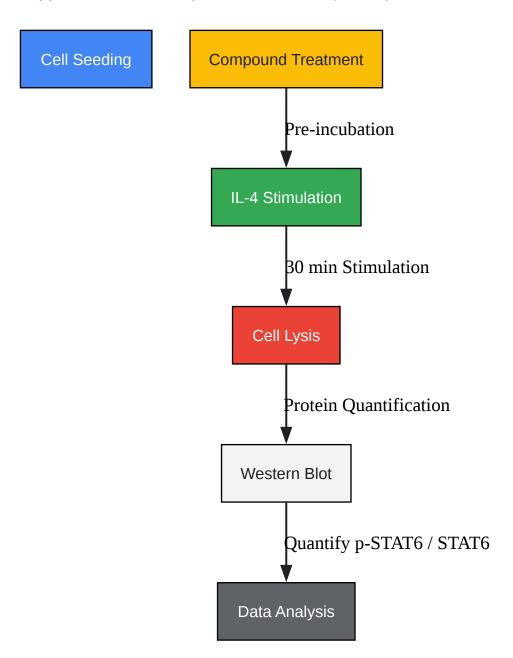
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Simplified STAT6 signaling pathway initiated by IL-4/IL-13.



Experimental Workflow: STAT6 Inhibition Assay

The following workflow describes a typical cell-based assay to screen for the inhibitory potential of **Ethyl 2-aminopyrimidine-5-carboxylate** on the STAT6 pathway.



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Experimental workflow for a cell-based STAT6 inhibition assay.

Detailed Protocol for STAT6 Inhibition Assay:



· Cell Culture and Seeding:

- Culture a suitable cell line (e.g., human bronchial epithelial cells) that expresses the IL-4 receptor and STAT6.
- Seed the cells into a multi-well plate at an appropriate density and allow them to adhere overnight.

· Compound Treatment:

- Prepare a stock solution of Ethyl 2-aminopyrimidine-5-carboxylate in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of the compound in cell culture medium.
- Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (DMSO alone).
- Pre-incubate the cells with the compound for 1-2 hours.

• IL-4 Stimulation:

- Prepare a solution of recombinant human IL-4 in cell culture medium.
- Add IL-4 to the wells to a final concentration known to induce STAT6 phosphorylation (e.g., 10 ng/mL).
- Incubate the cells for 30 minutes at 37°C.

Cell Lysis:

- Remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).



- · Western Blot Analysis:
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
 - Incubate the membrane with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
 - Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detect the signal using a chemiluminescent substrate.
 - Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
- Data Analysis:
 - Quantify the band intensities for p-STAT6 and total STAT6 using densitometry software.
 - Normalize the p-STAT6 signal to the total STAT6 signal for each sample.
 - Calculate the percentage of inhibition of STAT6 phosphorylation for each concentration of the test compound relative to the IL-4 stimulated control.
 - Determine the IC50 value of **Ethyl 2-aminopyrimidine-5-carboxylate** for STAT6 inhibition.

Conclusion

Ethyl 2-aminopyrimidine-5-carboxylate represents a valuable scaffold for further investigation in drug discovery and development. This guide provides foundational information on its chemical properties, a detailed synthesis protocol, and a potential avenue for biological evaluation as a STAT6 inhibitor. The provided experimental workflow offers a robust framework for assessing its therapeutic potential in the context of inflammatory and allergic diseases.

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- To cite this document: BenchChem. [Molecular weight and formula of Ethyl 2aminopyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b112800#molecular-weight-and-formula-of-ethyl-2aminopyrimidine-5-carboxylate]

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